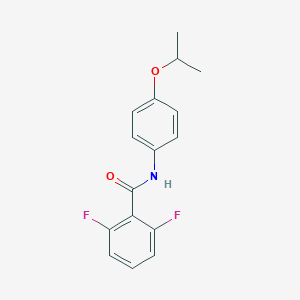![molecular formula C17H22N2O4 B267049 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid, also known as CA-074, is a potent and selective inhibitor of cathepsin B, which is a lysosomal cysteine protease. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease.
作用機序
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid is a selective inhibitor of cathepsin B, which is a lysosomal cysteine protease. It works by binding to the active site of cathepsin B and preventing it from cleaving its substrates. This inhibition leads to a reduction in the activity of cathepsin B and its downstream effects.
Biochemical and Physiological Effects:
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to have a potent inhibitory effect on cathepsin B activity in vitro and in vivo. It has been shown to reduce tumor growth and metastasis in animal models of cancer, reduce joint destruction and inflammation in animal models of arthritis, and reduce amyloid plaque formation and improve cognitive function in animal models of Alzheimer's disease. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has also been shown to have a good safety profile in animal studies.
実験室実験の利点と制限
The advantages of using 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid in lab experiments include its potency and selectivity for cathepsin B, its ability to inhibit cathepsin B activity both in vitro and in vivo, and its potential therapeutic applications in various diseases. The limitations of using 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid in lab experiments include its high cost, the need for careful handling due to its toxicity, and the potential for off-target effects.
将来の方向性
There are several future directions for the research on 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid. First, more studies are needed to fully understand the mechanism of action of 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid and its downstream effects. Second, more studies are needed to explore the potential therapeutic applications of 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid in other diseases beyond cancer, arthritis, and Alzheimer's disease. Third, more studies are needed to optimize the synthesis method and reduce the cost of 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid. Finally, more studies are needed to develop more potent and selective inhibitors of cathepsin B for use in lab experiments and potential therapeutic applications.
合成法
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amine group of cyclohexylamine with tert-butoxycarbonyl (Boc) group, followed by the reaction with 4-nitrophenyl chloroformate to form Boc-cyclohexylamino-4-nitrophenyl carbonate. The nitro group is then reduced to an amino group, and the resulting compound is reacted with 3-(4-aminophenyl)propionic acid to form the desired product, 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid.
科学的研究の応用
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease. In cancer, cathepsin B has been shown to play a crucial role in tumor invasion and metastasis. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to inhibit the activity of cathepsin B and reduce tumor growth and metastasis in animal models of cancer. In arthritis, cathepsin B has been shown to contribute to joint destruction and inflammation. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to reduce joint destruction and inflammation in animal models of arthritis. In Alzheimer's disease, cathepsin B has been shown to contribute to the formation of amyloid plaques, which are a hallmark of the disease. 4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid has been shown to reduce amyloid plaque formation and improve cognitive function in animal models of Alzheimer's disease.
特性
製品名 |
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid |
|---|---|
分子式 |
C17H22N2O4 |
分子量 |
318.4 g/mol |
IUPAC名 |
4-[3-(cyclohexylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H22N2O4/c20-15(9-10-16(21)22)18-14-8-4-5-12(11-14)17(23)19-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2,(H,18,20)(H,19,23)(H,21,22) |
InChIキー |
UMTRSGWDHZCXEA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
正規SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266975.png)
![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)
![3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B266981.png)
![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)
![2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B266984.png)
![3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B266985.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B266986.png)
![3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B266987.png)
![N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B266988.png)
![N-isopropyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266989.png)